Ethyl 1-methyl-4-(4-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 1-METHYL-4-(4-METHYLPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a piperidine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-METHYL-4-(4-METHYLPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzaldehyde with a piperidine derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like 1,4-dioxane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-METHYL-4-(4-METHYLPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Anhydrous aluminum chloride, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 1-METHYL-4-(4-METHYLPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-METHYL-4-(4-METHYLPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The piperidine and tetrahydropyrimidine rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Indole derivatives: Known for their broad-spectrum biological activities.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse pharmacological properties.
Uniqueness
ETHYL 1-METHYL-4-(4-METHYLPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a tetrahydropyrimidine ring with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H29N3O3 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 3-methyl-6-(4-methylphenyl)-2-oxo-4-(piperidin-1-ylmethyl)-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H29N3O3/c1-4-27-20(25)18-17(14-24-12-6-5-7-13-24)23(3)21(26)22-19(18)16-10-8-15(2)9-11-16/h8-11,19H,4-7,12-14H2,1-3H3,(H,22,26) |
InChI Key |
DSMLWEXHRMBUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C)C)CN3CCCCC3 |
Origin of Product |
United States |
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